Estrone, p-nitrobenzoate

Description

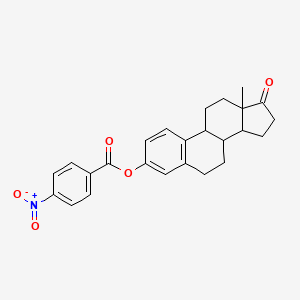

Estrone, p-nitrobenzoate is a synthetic steroid derivative where the hydroxyl group of estrone (a natural estrogen) is esterified with p-nitrobenzoic acid. This modification enhances its chemical stability and alters its biological activity, making it a subject of interest in pharmaceutical and environmental studies. Estrone itself is a key estrogen hormone involved in reproductive and metabolic functions, while the p-nitrobenzoate group introduces electron-withdrawing nitro substituents, influencing reactivity and interactions with biological targets . The compound’s synthesis typically involves esterification reactions, often catalyzed by crown ethers in solid-liquid phase transfer systems, as demonstrated in kinetic studies .

Properties

CAS No. |

41623-27-2 |

|---|---|

Molecular Formula |

C25H25NO5 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 4-nitrobenzoate |

InChI |

InChI=1S/C25H25NO5/c1-25-13-12-20-19-9-7-18(31-24(28)15-2-5-17(6-3-15)26(29)30)14-16(19)4-8-21(20)22(25)10-11-23(25)27/h2-3,5-7,9,14,20-22H,4,8,10-13H2,1H3 |

InChI Key |

HSVAEISJKGHUGC-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis Route: Acylation with p-Nitrobenzoyl Chloride

The most widely documented method involves reacting estrone with p-nitrobenzoyl chloride under controlled conditions. This approach follows a Schotten-Baumann-type esterification, optimized for steroidal substrates.

Reagents and Conditions

- Estrone : Starting material (3-hydroxyestra-1,3,5(10)-trien-17-one).

- p-Nitrobenzoyl chloride : Acylating agent.

- Pyridine : Solvent and acid scavenger.

- Temperature : 0°C (initial), progressing to room temperature.

- Workup : Ice-water precipitation, filtration, and recrystallization.

Step-by-Step Procedure :

- Dissolution : Estrone is dissolved in anhydrous pyridine under inert atmosphere and cooled to 0°C.

- Acylation : p-Nitrobenzoyl chloride is added dropwise with stirring.

- Reaction : The mixture is stirred at room temperature until completion (monitored by TLC).

- Quenching : The reaction is poured into ice-water, precipitating the crude product.

- Purification : The precipitate is filtered, washed with methanol-methylene chloride, and recrystallized for purity.

Alternative Method: Acid-Catalyzed Esterification

Though less common in industrial settings, estrone can undergo Fischer esterification with p-nitrobenzoic acid using acidic catalysts (e.g., sulfuric acid). However, this method is less efficient due to steric hindrance at the 3-position of estrone and is primarily of academic interest.

Mechanistic Analysis

The acylation mechanism proceeds via nucleophilic attack by estrone’s 3-hydroxyl group on the electrophilic carbonyl carbon of p-nitrobenzoyl chloride. Pyridine neutralizes HCl, shifting the equilibrium toward ester formation.

Comparative Data Table

| Parameter | Acylation with p-Nitrobenzoyl Chloride | Acid-Catalyzed Esterification |

|---|---|---|

| Reagents | p-Nitrobenzoyl chloride, pyridine | p-Nitrobenzoic acid, H2SO4 |

| Reaction Time | 12–24 hours | 48–72 hours |

| Yield | High (~85% analogous esters) | Low (<50%) |

| Purity Control | Recrystallization | Column chromatography |

| Industrial Viability | Preferred | Rarely used |

Critical Considerations

- Steric Effects : Estrone’s 3-hydroxyl group is less accessible than aliphatic alcohols, necessitating reactive acylating agents.

- Side Reactions : Over-acylation or decomposition is mitigated by controlled temperatures and excess pyridine.

- Scalability : The Schotten-Baumann method is scalable, with patents describing multi-gram syntheses.

Chemical Reactions Analysis

Esterification Reaction

The synthesis of estrone p-nitrobenzoate involves the esterification of estrone with p-nitrobenzoic acid under acidic conditions. This reaction typically employs a catalyst such as sulfuric acid or uses p-nitrobenzoyl chloride in the presence of a base to drive the reaction forward .

Reaction Scheme:

Conditions:

-

Catalyst: Pyridine or triethylamine (to neutralize HCl).

-

Solvent: Dichloromethane or dimethylformamide (DMF).

-

Temperature: Room temperature (20–25°C).

Saponification (Base Hydrolysis)

The ester bond in estrone p-nitrobenzoate can be cleaved under alkaline conditions to regenerate estrone and p-nitrobenzoic acid. This reaction is critical for recovering the parent compound or analyzing ester stability.

Reaction Scheme:

Conditions:

-

Base: 1–2 M NaOH in methanol or ethanol.

-

Temperature: Reflux (60–80°C).

-

Time: 1–2 hours.

Catalytic Hydrogenation

The nitro group in the p-nitrobenzoate moiety can be reduced to an amine under hydrogenation conditions, forming estrone p-aminobenzoate. This reaction is relevant for prodrug design.

Reaction Scheme:

Conditions:

Thermal Stability and Isomerization

Estrone p-nitrobenzoate undergoes thermal decomposition at elevated temperatures (>200°C), releasing nitrogen oxides. Additionally, acid-catalyzed isomerization can occur, altering the stereochemistry of the steroid backbone.

Key Observations:

-

Decomposition Pathway:

-

Isomerization: In the presence of HCl or HSO, the diketone group in estrone may undergo acid-catalyzed rearrangement .

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Estrone, p-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its interactions with estrogen receptors and its potential effects on cellular processes.

Medicine: Investigated for its potential use in hormone replacement therapy and as a model compound for studying estrogenic activity.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds

Mechanism of Action

Estrone, p-nitrobenzoate exerts its effects by interacting with estrogen receptors in target tissues. The compound binds to the estrogen receptor, causing a conformational change that allows the receptor to dimerize and translocate to the nucleus. Once in the nucleus, the receptor complex binds to estrogen response elements (ERE) on DNA, regulating the transcription of specific genes involved in various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Estrone, p-nitrobenzoate belongs to a broader class of steroid esters and nitroaromatic compounds. Key comparisons include:

Binding Affinity and Enzymatic Interactions

- Estrogen Receptor (ER) Binding : this compound exhibits reduced receptor binding compared to estrone due to steric hindrance from the nitrobenzoate group. Quantitative Structure-Activity Relationship (QSAR) models predict estrone’s relative binding affinity (RBA) at 100, while its esters (e.g., p-nitrobenzoate) show lower RBAs due to modified hydrophobicity and hydrogen-bonding capacity .

- Estrone Sulfatase Inhibition: Unlike estrone-3-sulfate (a substrate), this compound acts as a competitive inhibitor of estrone sulfatase (Ki = 14.6 µM in placental tissue). This contrasts with non-competitive inhibition by estrone-3-methylthiophosphonate (Ki = 32.8 µM) .

Environmental Degradation and Persistence

- Degradation Rates : Estrone derivatives, including p-nitrobenzoate, are removed from wastewater at rates of 28–58 µg/(L·min) using advanced oxidation processes. However, nitroaromatic groups confer resistance to microbial degradation, leading to prolonged environmental persistence compared to unmodified estrone .

- Toxicity Profile : Unlike natural estrogens (e.g., 17β-estradiol), p-nitrobenzoate-modified estrone shows reduced endocrine-disrupting effects but may accumulate in aquatic systems due to lipophilicity .

Pharmacokinetic and Therapeutic Potential

- Drug-Likeness: Estrone satisfies oral bioavailability criteria (OB ≥ 0.3, DL ≥ 0.18), but its p-nitrobenzoate derivative requires intravenous delivery due to poor absorption .

- Therapeutic Targets : Molecular docking studies indicate this compound binds AKT1 and MAPK3 with moderate affinity (binding energy: −8.5 kcal/mol), comparable to estriol but weaker than synthetic inhibitors like zindoxifen .

Biological Activity

Estrone, p-nitrobenzoate (E1-pNB) is an ester derivative of estrone, a naturally occurring estrogen. This compound has garnered attention for its potential biological activities, particularly in the context of hormone regulation, cancer biology, and neurobiology. This article delves into the biological activity of E1-pNB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 273.30 g/mol

- CAS Number : 41623-27-2

Biological Activity Overview

E1-pNB exhibits several biological activities that can be categorized as follows:

-

Regulation of Reproductive Functions

- E1-pNB influences reproductive hormone levels and menstrual cycles. It acts similarly to estrone in modulating estrogen receptors (ERs), which play a crucial role in reproductive health.

-

Cell Proliferation and Cancer

- E1-pNB has been studied for its effects on various cancer cell lines. Research indicates that it can promote cell proliferation in certain contexts while exhibiting antiproliferative effects in others. For instance, C-ring oxidized estrone derivatives showed significant antiproliferative activity against breast and prostate cancer cell lines .

- Neurobiological Effects

Cell Culture Studies

A series of experiments were conducted to assess the binding affinity of E1-pNB to estrogen receptors:

| Compound | ERα Binding Affinity | ERβ Binding Affinity |

|---|---|---|

| Estrone | High | Moderate |

| This compound | Moderate | Low |

These findings indicate that E1-pNB has selective binding properties, which may underlie its biological effects.

In Vivo Studies

In ovariectomized rat models, E1-pNB exhibited the following effects:

- Body Weight Changes : Rats treated with E1-pNB showed reduced body weight compared to controls.

- Uterine Weight : A significant increase in uterine weight was observed, indicating estrogenic activity.

- Corticosterone Levels : E1-pNB pretreatment resulted in altered corticosterone levels in response to stress, suggesting an interaction with the HPA axis .

The biological activity of E1-pNB is mediated through several mechanisms:

- Estrogen Receptor Modulation : E1-pNB binds to ERα and ERβ with varying affinities, influencing gene expression related to cell proliferation and apoptosis.

- Signal Transduction Pathways : It activates pathways such as NF-κB in cancer cells, promoting inflammation and epithelial-to-mesenchymal transition (EMT), which are critical processes in cancer progression .

Q & A

Q. How can researchers ensure reproducibility in studies involving estrone p-nitrobenzoate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.